molecular formula C19H26O2 B589799 (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one CAS No. 7753-50-6

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one

Cat. No.: B589799
CAS No.: 7753-50-6
M. Wt: 286.415
InChI Key: CAXJKYOXSOIPHO-XWSJACJDSA-N
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Description

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one is a synthetic steroid compound It is structurally related to other steroids and is known for its significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one involves several steps, typically starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to enhance stability and activity.

    Cyclization: Formation of the steroid ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to accelerate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure proper reaction kinetics.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, such as hormone replacement therapy.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one involves binding to specific receptors in the body, such as androgen or estrogen receptors. This binding can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include:

    Receptor Binding: Interaction with steroid hormone receptors.

    Gene Regulation: Modulation of gene expression related to growth, metabolism, and development.

    Signal Transduction: Activation or inhibition of signaling pathways that control cellular functions.

Comparison with Similar Compounds

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one can be compared with other similar steroid compounds, such as:

    Testosterone: A natural androgen hormone with similar structural features.

    Estradiol: A natural estrogen hormone with distinct biological effects.

    Nandrolone: A synthetic anabolic steroid with different therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which confer unique biological activities and potential therapeutic benefits.

Properties

IUPAC Name

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,16-17,21H,3-6,8-11H2,1-2H3/t16-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXJKYOXSOIPHO-XWSJACJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C1(CC=C3C2CCC4=C3CCC(=O)C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC(=O)C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857794
Record name (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7753-50-6
Record name (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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